molecular formula C7H10N2O2S B13654949 5-Ethylpyridine-2-sulfonamide

5-Ethylpyridine-2-sulfonamide

Cat. No.: B13654949
M. Wt: 186.23 g/mol
InChI Key: ISRPBITVASKSNG-UHFFFAOYSA-N
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Description

5-Ethylpyridine-2-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-2-sulfonamide typically involves the reaction of 5-ethylpyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the sulfonamide group. The general reaction scheme is as follows:

5-Ethylpyridine+Sulfonyl ChlorideThis compound+HCl\text{5-Ethylpyridine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} 5-Ethylpyridine+Sulfonyl Chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: 5-Ethylpyridine-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in biochemical studies.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-Ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes.

Comparison with Similar Compounds

    Pyridine-2-sulfonamide: Similar structure but lacks the ethyl group.

    5-Methylpyridine-2-sulfonamide: Contains a methyl group instead of an ethyl group.

    N-Ethylpyridine-2-sulfonamide: Similar structure but with an ethyl group attached to the nitrogen atom.

Uniqueness: 5-Ethylpyridine-2-sulfonamide is unique due to the presence of the ethyl group at the 5-position of the pyridine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other sulfonamide derivatives.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

5-ethylpyridine-2-sulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-2-6-3-4-7(9-5-6)12(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11)

InChI Key

ISRPBITVASKSNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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